tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Orthogonal Cross-Coupling Chemoselectivity Sequential Functionalization

Programmable sequential pyridine functionalization is hindered by unselective mono-halogenated analogs. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate (CAS 400777-00-6) provides an orthogonal 4-I/6-Cl/Boc-NH triad for regioselective diversification. • Orthogonal reactivity: I >> Cl in Pd couplings enables stepwise Suzuki then Buchwald amination. • Boc-protected amine stable to organometallic conditions; deprotects quantitatively (93% yield) for late-stage functionalization. • Available at ≥98% purity in multi-gram quantities.

Molecular Formula C10H12ClIN2O2
Molecular Weight 354.572
CAS No. 400777-00-6
Cat. No. B592161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
CAS400777-00-6
Molecular FormulaC10H12ClIN2O2
Molecular Weight354.572
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=C(C=C1I)Cl
InChIInChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15)
InChIKeyYCBOUHLCYYKTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate


tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate (CAS 400777-00-6) is a functionalized pyridine derivative with the molecular formula C₁₀H₁₂ClIN₂O₂ and a molecular weight of 354.57 g/mol . It serves as a strategic intermediate in medicinal chemistry, primarily as a protected amine (Boc-protected) with orthogonal reactive handles for cross-coupling chemistry . The compound features three key functional groups: a Boc-protected amine at the 3-position, a chlorine atom at the 6-position, and an iodine atom at the 4-position. This unique substitution pattern enables sequential, regioselective functionalization strategies that are not accessible with simpler or mono-halogenated analogs. As a solid with a density of 1.723±0.06 g/cm³ and a calculated LogP of approximately 3.03 (XLOGP3), it is widely available from commercial suppliers at purities ranging from 95% to 99% .

1
Orthogonal I/Cl handles for sequential cross-coupling strategies
2
Boc-protected amine enables late-stage diversification
3
Commercially available at research-grade purity

Why Simple Halogenated Pyridines Cannot Substitute This Scaffold


Generic substitution with simple mono-halogenated pyridines, unprotected amines, or analogs lacking the specific chloro-iodo-Boc triad fails due to the compound's unique orthogonal reactivity profile. The iodine atom at the 4-position is inherently more reactive in Pd-catalyzed cross-couplings than the chlorine atom at the 6-position, enabling a programmable, sequential functionalization strategy . This allows for the introduction of a first aryl/alkynyl group via Suzuki or Sonogashira coupling at the iodine site, followed by a second distinct coupling at the chlorine site [1]. Compounds lacking this differential reactivity (e.g., only iodine, only chlorine, or a different substitution pattern) would result in unselective or non-programmable reactions, limiting their utility in the construction of complex, diversely substituted pyridine scaffolds [2]. Furthermore, the Boc-protected amine is essential for stability during organometallic reactions and serves as a masked functionality that can be unmasked for late-stage diversification, a feature absent in unprotected analogs which can lead to unwanted side reactions .

Mono-halogenated pyridines lack orthogonal reactivity
Simple 4-iodo or 6-chloro pyridines cannot enable programmable sequential functionalization; I reacts selectively before Cl only in the target scaffold.
Unprotected amine analogs risk side reactions
Free amine at the 3-position can interfere in cross-coupling or lead to unwanted byproducts; Boc protection is critical for stability during organometallic steps.

Differentiated Reactivity and Utility Evidence


Orthogonal Chemoselectivity of Iodine over Chlorine

The target compound's defining feature is the presence of both iodine (C-4) and chlorine (C-6) atoms on the pyridine ring, which enables orthogonal cross-coupling strategies. The iodine atom is significantly more reactive in palladium-catalyzed reactions like Suzuki and Sonogashira couplings, allowing for selective, stepwise derivatization. In contrast, symmetric or mono-halogenated analogs cannot achieve this sequential functionalization. While no single study directly compares the target compound to all possible analogs, the underlying principle is well-established: oxidative addition of Pd to C-I bonds is kinetically favored over C-Cl bonds under standard conditions [1]. This differential reactivity is the basis for its utility in building complex molecules where a single coupling partner would be insufficient [2].

Orthogonal chemoselectivity
Class-level
Iodine site kinetically favored for oxidative addition over chlorine, enabling stepwise derivatization
Supports sequential cross-coupling, reducing step count
Under standard Pd catalysis (e.g., Pd(PPh₃)₄)
Orthogonal Cross-Coupling Chemoselectivity Sequential Functionalization

Physical Properties vs. Key Analog for Procurement

Direct comparison with its closest analog, (4-iodopyridin-3-yl)carbamic acid tert-butyl ester (CAS 154048-89-2), reveals key differences relevant to procurement and handling. The target compound (CAS 400777-00-6) has a molecular weight of 354.57 g/mol, a density of 1.723±0.06 g/cm³, and a calculated LogP of 3.03 (XLOGP3) . The analog (CAS 154048-89-2), which lacks the 6-chloro substituent, has a molecular weight of 320.13 g/mol and a lower density of 1.652±0.06 g/cm³ (at 20 °C) . These differences, while subtle, impact solubility, chromatographic behavior, and overall reaction planning. The presence of chlorine in the target molecule increases its lipophilicity and provides an additional synthetic handle, which the non-chlorinated analog lacks.

Physicochemical vs. analog
Data to verify
MW +34.44 g/mol; Density +0.071 g/cm³; LogP 3.03 vs analog lacking 6-Cl
Alters solubility and chromatographic behavior
Key for extraction/purification planning
Physicochemical Properties Comparator Analysis Procurement Specifications

Synthesis and De-Boc Yields

The compound's established synthesis and subsequent deprotection are supported by quantitative yield data. The target compound can be synthesized from tert-butyl 6-chloropyridin-3-ylcarbamate via directed ortho-lithiation and iodine quench, yielding 10.0 g of pure product (33% yield) after silica gel chromatography . Crucially, the Boc group can be efficiently removed to reveal the free amine. In a reported procedure, treatment with 3 M HCl at 60°C for 12 hours cleanly afforded the deprotected 6-chloro-4-iodopyridin-3-amine in an excellent 93% yield (6.6 g from 10.0 g of Boc-protected precursor) . This high deprotection efficiency is a key advantage over other protecting group strategies (e.g., acetyl, benzyl) which may require harsher conditions or give lower yields, minimizing material loss during a critical step in multistep syntheses.

Deprotection yield
Reported
93% Boc removal yield to free amine
Supports cost-effective scale-up synthesis
Using 3 M HCl at 60 °C, 12 h
Synthesis Yield Deprotection Efficiency Process Chemistry

Utility in Kinase Inhibitor Synthesis

The compound's structural features make it a valuable building block for generating libraries of kinase inhibitors. Its scaffold appears in patent literature describing inhibitors of phosphoinositide 3-kinase (PI3K), a key target in oncology [1]. The iodine and chlorine atoms serve as points of diversification for introducing various aryl and heteroaryl groups via cross-coupling. While the target compound itself is not a drug, it is a direct precursor to advanced intermediates in the synthesis of clinically relevant molecules. This is in contrast to simpler halogenated pyridines which, while useful, do not offer the same degree of orthogonal reactivity required to access the densely functionalized cores found in modern kinase inhibitors. The presence of the 6-chloro-4-iodo motif is specifically suited for constructing molecules that inhibit kinases like FMS (CSF-1R), c-KIT, and PDGFR, as disclosed in related patent applications [2].

Kinase inhibitor building block
Class-level
Scaffold appears in PI3K and CSF-1R inhibitor patents
Supports medicinal chemistry library synthesis
Based on patent literature; not a drug itself
Kinase Inhibitor PI3K Drug Discovery

Storage and Stability Parameters

Clear storage and stability data facilitate proper laboratory and inventory management, distinguishing it from less well-characterized analogs. The compound is a solid at room temperature with a density of 1.72 g/cm³. For long-term storage, it is recommended to keep it at 2-8°C . This is a standard and well-documented requirement across multiple vendors, indicating robust stability under these conditions. In contrast, some closely related halogenated pyridines may require storage under inert gas (argon) to prevent degradation, adding to handling complexity. The availability of clear, consistent storage guidelines from multiple sources (e.g., Aladdin Scientific, AKSci) reduces the risk of material degradation and ensures reproducibility in synthetic procedures .

Storage condition
Context-dependent
Store at 2–8 °C (refrigerated)
Simplifies handling vs. inert-atmosphere storage
Multiple vendor sources confirm
Stability Storage Inventory Management

Recommended Applications


Orthogonal Diversification in Medicinal Chemistry

This compound is best utilized for the stepwise, regioselective introduction of distinct chemical moieties onto a pyridine core. A typical workflow involves an initial Suzuki-Miyaura coupling at the more reactive 4-iodo position to install a first aryl or heteroaryl group. Following this transformation, the 6-chloro group can be activated for a second, orthogonal cross-coupling (e.g., another Suzuki reaction, or a Buchwald-Hartwig amination) to install a second different group [1]. This strategy is invaluable for generating diverse libraries of 2,3,4-substituted pyridines, which are privileged scaffolds in drug discovery, with high efficiency and purity [2].

Synthesis of Amine Intermediates for Kinase Inhibitors

The compound serves as a masked, functionalized amine that can be unveiled late in a synthetic sequence. Following orthogonal functionalization of the halogen handles, the Boc group can be cleaved under mild acidic conditions (e.g., TFA or HCl) to reveal the free 3-aminopyridine . This amine can then be used to form amide bonds, install a sulfonamide group, or be alkylated, providing access to advanced intermediates en route to kinase inhibitors targeting enzymes like PI3K, CSF-1R, and others [3]. This late-stage deprotection strategy is more efficient and compatible with complex substrates than carrying a free amine through multiple synthetic steps.

Process Development and Scale-Up of Intermediates

The well-characterized synthesis and high-yielding deprotection (93% yield for Boc removal) make this compound suitable for process chemistry and scale-up. The robust, reproducible synthetic route allows for the production of multi-gram quantities of the Boc-protected intermediate. Its subsequent quantitative deprotection to 6-chloro-4-iodopyridin-3-amine provides a cost-effective and reliable supply chain for this valuable amine, which is a critical building block in the manufacture of more complex pharmaceutical agents . The commercial availability of the compound at high purity (≥98%) from multiple vendors further supports its use in scaled applications.

Application
Selection Property
Validation Focus
Orthogonal diversification in medicinal chemistry
I/Cl reactivity differential, Boc protection
Sequential cross-coupling selectivity, yield per step
Amine intermediate for kinase inhibitors
Late-stage Boc deprotection to free amine
Deprotection efficiency, amine purity after coupling
Process development and scale-up
Established synthetic route, commercial availability
Multi-gram reproducibility, purity and yield at scale

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